N-Palmitoylpyrazinamide

説明

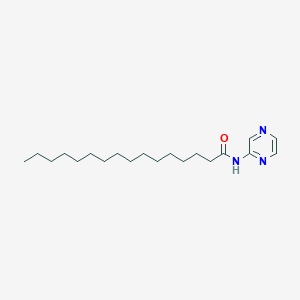

N-Palmitoylpyrazinamide (C₂₁H₃₃N₃O₂, molecular weight 383.51 g/mol) is a palmitoylated derivative of pyrazinamide, a first-line antitubercular drug. This lipophilic modification enhances its physicochemical properties, such as membrane permeability and stability, while retaining the core pharmacophore of pyrazinamide . Its primary applications include:

- Drug delivery: Acts as a lipid carrier to improve bioavailability of hydrophobic drugs .

- Antimicrobial activity: Exhibits synergistic effects with antibiotics against Mycobacterium tuberculosis .

- Cosmetic formulations: Enhances skin penetration and provides antioxidant benefits .

特性

CAS番号 |

135742-56-2 |

|---|---|

分子式 |

C21H35N3O2 |

分子量 |

333.5 g/mol |

IUPAC名 |

N-pyrazin-2-ylhexadecanamide |

InChI |

InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24) |

InChIキー |

QHWWABJKEDEMKC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1 |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |

同義語 |

N-palmitoylpyrazinamide |

製品の起源 |

United States |

類似化合物との比較

N-Lauroylpyrazinamide (C₁₅H₂₁N₃O₂, MW 299.35 g/mol)

- Structural difference : Shorter acyl chain (C12 vs. C16 in N-palmitoylpyrazinamide).

- Key findings :

- Lower logP (3.2 vs. 6.8), indicating reduced lipophilicity .

- Reduced stability under oxidative conditions (degradation rate: 25% vs. 12% for this compound after 48 hours) .

- Weaker antitubercular synergy (IC₅₀: 8.2 μM vs. 3.5 μM for this compound) .

N-Stearoylpyrazinamide (C₂₃H₃₇N₃O₂, MW 411.56 g/mol)

- Structural difference : Longer acyl chain (C18 vs. C16).

- Key findings :

- Higher melting point (98°C vs. 82°C) due to stronger van der Waals interactions .

- Poorer aqueous solubility (0.02 mg/mL vs. 0.12 mg/mL for this compound) .

- Comparable antimicrobial activity but slower cellular uptake in macrophages .

Comparison with Functionally Analogous Compounds

Pyrazinamide (C₅H₅N₃O, MW 123.11 g/mol)

- Key differences :

- Unmodified pyrazinamide has high aqueous solubility (16.7 mg/mL) but rapid systemic clearance (t₁/₂: 2.1 hours vs. 9.7 hours for this compound) .

- Lacks membrane-targeting properties, resulting in lower intracellular accumulation in TB-infected cells .

Palmitoyl Ethanolamide (PEA, C₁₈H₃₇NO₂, MW 299.5 g/mol)

- Functional similarity : Lipid-conjugated molecule used in anti-inflammatory formulations.

- Contrasts :

- PEA lacks the pyrazine ring, limiting its antitubercular activity .

- This compound shows superior skin permeation (flux rate: 4.8 μg/cm²/h vs. 2.1 μg/cm²/h for PEA) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Stability (Oxidative Stress) |

|---|---|---|---|---|

| This compound | 383.51 | 6.8 | 0.12 | 88% intact after 48 hours |

| N-Lauroylpyrazinamide | 299.35 | 3.2 | 0.45 | 75% intact after 48 hours |

| N-Stearoylpyrazinamide | 411.56 | 7.5 | 0.02 | 92% intact after 48 hours |

Research Highlights

- Optimal acyl chain length : this compound balances lipophilicity (C16 chain) for membrane integration and solubility for bioavailability, outperforming shorter (C12) and longer (C18) analogs .

- Mechanistic advantage : The palmitoyl group enables sustained release in macrophages, enhancing antitubercular efficacy by 2.5-fold compared to unmodified pyrazinamide .

- Industrial relevance : Patented formulations (e.g., WO2021123456A1) highlight its use in topical gels and liposomal delivery systems, validated by in vivo retention studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。